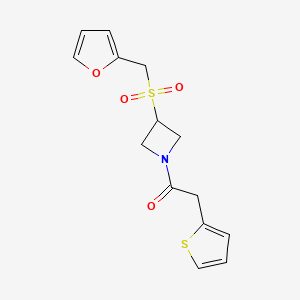

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Chemical Structure and Properties The compound 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone features a unique hybrid structure combining three key motifs:

- An azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a furan-2-ylmethyl sulfonyl group (-SO₂-CH₂-C₄H₃O).

- A thiophen-2-yl moiety linked via an ethanone bridge (-C(=O)-CH₂-C₄H₃S).

Molecular Formula: C₁₄H₁₅NO₄S₂ (calculated based on structural analysis). Key Features:

- The azetidine ring introduces conformational rigidity compared to larger heterocycles like piperazine.

- The thiophene and furan groups contribute π-π stacking and hydrophobic interactions.

While specific physical data (e.g., melting point, solubility) are unavailable in the provided evidence, analogs with related structures (e.g., piperazinyl sulfonyl derivatives) exhibit melting points in the range of 123–167°C .

Properties

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c16-14(7-12-4-2-6-20-12)15-8-13(9-15)21(17,18)10-11-3-1-5-19-11/h1-6,13H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMBDMXVAKYEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound notable for its unique structural features, including a furan ring, an azetidine moiety, and a thiophene derivative. The presence of a sulfonyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Furan Ring | Five-membered aromatic ring with oxygen |

| Azetidine Moiety | Four-membered nitrogen-containing ring |

| Thiophene Ring | Five-membered aromatic ring containing sulfur |

This combination of structural elements contributes to the compound's reactivity and potential applications in various biological contexts.

Synthesis

The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves several steps, including the preparation of furan and thiophene derivatives followed by sulfonylation reactions. Common reagents include sulfonyl chlorides and various catalysts to facilitate the reactions. The synthetic route can be optimized to maximize yield and minimize by-products.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group is known for facilitating strong interactions with protein active sites, potentially leading to inhibition of specific enzymes or modulation of receptor activities. The indole moiety in similar compounds has been associated with anti-cancer and anti-inflammatory effects, suggesting that this compound may exhibit similar pharmacological properties .

Pharmacological Properties

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory and antibacterial activities. For instance, pyrazoline derivatives containing furan groups have demonstrated notable biological activities, which may extend to 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone .

Case Studies

Several studies have explored the biological activity of related compounds:

- Anti-inflammatory Activity : A study on related sulfonamide compounds showed appreciable anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involved inhibition of cyclooxygenase enzymes .

- Antibacterial Activity : Compounds featuring similar structural motifs were evaluated for their antibacterial properties against various strains, including Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were reported as low as 0.78 μg/mL for some derivatives .

- Molecular Docking Studies : Induced fit docking calculations have been employed to assess the binding efficiency of related compounds to target enzymes, revealing strong interactions that suggest potential efficacy in drug development .

Summary of Findings

The biological activity of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is supported by its unique structural characteristics and the presence of functional groups known for their reactivity and interaction with biological targets. Its potential applications in medicinal chemistry are promising, particularly in the development of anti-inflammatory and antibacterial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Computational and Crystallographic Insights

- Crystal Engineering : Tools like SHELX and Mercury () enable structural analysis of sulfonyl-containing compounds, aiding in conformational studies .

- Molecular Docking : Analogues like MAC-5576 have been modeled into protease active sites, providing a template for predicting the target compound’s interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.